

Zomiradomide: A Technical Guide to its Molecular Glue Properties

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Compound of Interest		
Compound Name:	Zomiradomide	
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Abstract

Zomiradomide (also known as KT-413) is a bifunctional small molecule that exhibits properties of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.[1][2][3] It is designed to induce the degradation of specific target proteins by redirecting the cellular ubiquitin-proteasome system. The molecule consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from the immunomodulatory imide drug (IMiD) lenalidomide, and a moiety that binds to the target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][4] Uniquely, its CRBN-binding component also functions as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] This dual activity allows Zomiradomide to synergistically target key survival pathways in certain cancers, particularly B-cell lymphomas with MYD88 mutations.[4][5] This document provides an in-depth technical overview of Zomiradomide's mechanism, quantitative properties, and the experimental protocols used for its characterization.

Core Mechanism of Action

Zomiradomide functions by forming a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its target proteins. The thalidomide-based moiety of **Zomiradomide** binds to CRBN.[4][6] This binding event alters CRBN's substrate specificity, creating a novel surface that can recruit neosubstrates.







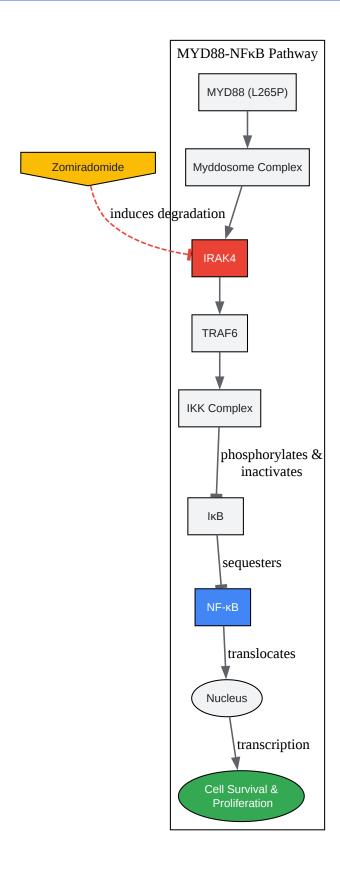
- PROTAC Activity: The IRAK4-binding moiety of **Zomiradomide** allows it to bridge IRAK4 to the CRBN-containing CRL4 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[4]
- Molecular Glue Activity: Independently of its IRAK4-targeting component, the IMiD scaffold of
 Zomiradomide acts as a molecular glue. It enhances the interaction between CRBN and the
 transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not natural substrates of
 CRBN alone.[1][4][7] This induced proximity results in their ubiquitination and degradation.

This dual degradation of IRAK4 and IKZF1/3 leads to a synergistic anti-tumor effect by simultaneously inhibiting the pro-survival MYD88-NFkB signaling pathway and activating the anti-proliferative Type I Interferon (IFN) pathway.[1][4]

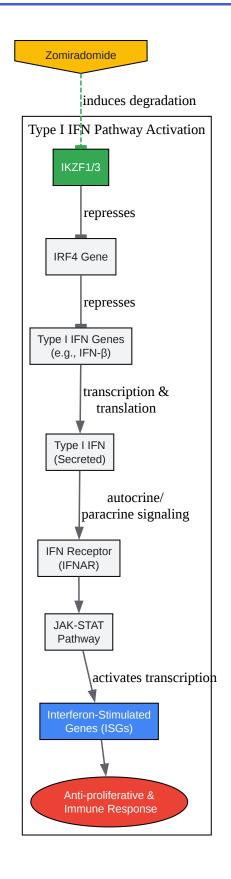


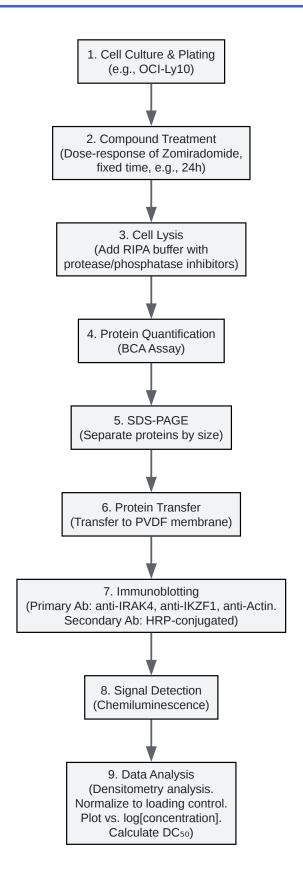
IRAK4 Ligand Zomiradomide-Induced Ternary Complex Target 2: IKZF1/3 (Ikaros/Aiolos) Target 1: IRAK4 Zomiradomide Molecular Glue IMiD Moiety Polyubiquitination Polyubiquitination Interaction Ubiquitin-Proteasome System CRBN (E3 Ligase Substrate Receptor) Ubiquitin 26S Proteasome Degradation Degradation



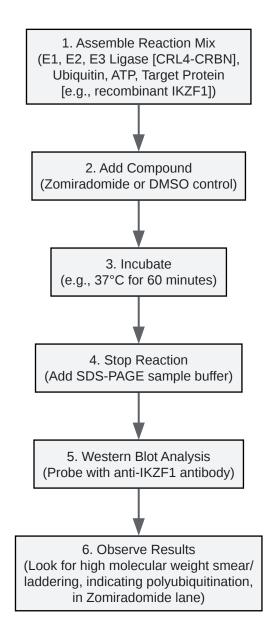












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